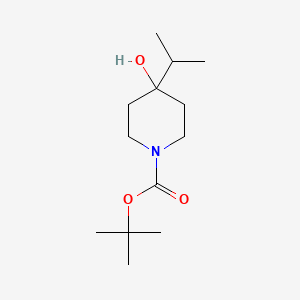

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is introduced via a nucleophilic substitution reaction. A common synthetic route includes the following steps:

Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Introduction of Hydroxyl Group: The protected piperidine is then reacted with an appropriate alkylating agent to introduce the hydroxyl group at the desired position.

Isopropylation: The hydroxyl group is further modified by introducing an isopropyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate has the molecular formula C13H23NO3 and a molecular weight of approximately 239.33 g/mol. Its structure features a piperidine ring with tert-butyl and isopropyl substituents, which contribute to its unique chemical reactivity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It acts as a precursor in the development of drugs targeting specific diseases, including neurodegenerative disorders such as Alzheimer's disease. Research indicates that derivatives of this compound may exhibit neuroprotective effects and influence enzyme activity related to disease progression .

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzymatic activity makes it a valuable tool in understanding biochemical pathways and developing targeted therapies .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of derivatives of this compound in cellular models of Alzheimer's disease. Results indicated significant inhibition of amyloid-beta aggregation, suggesting potential for therapeutic development against neurodegeneration .

Case Study 2: Anticancer Activity

Research on analogs of this compound demonstrated selective cytotoxicity against colorectal cancer cell lines with mutations in the APC gene. These findings support its role in targeted cancer therapies, highlighting its potential as a lead compound for drug development aimed at specific genetic profiles .

Wirkmechanismus

The mechanism of action of tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor binding, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-hydroxypiperidine-1-carboxylate

- Tert-butyl 4-hydroxy-1-piperidinecarboxylate

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biologische Aktivität

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate (TBHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TBHP, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

TBHP is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a hydroxy group, and an isopropyl group. The molecular formula for TBHP is C13H23NO3, and it has a molecular weight of approximately 239.33 g/mol. The compound's structural features contribute to its biological activity, particularly in interactions with various biological receptors and enzymes.

Target Interactions

TBHP primarily interacts with several biological targets, including:

- Receptors : It acts as an antagonist at certain receptor sites, influencing pathways such as the renin-angiotensin system.

- Enzymes : TBHP has been shown to inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Biochemical Pathways

The compound's antagonistic action on receptors leads to reduced signaling through pathways associated with inflammation and cell growth. For example, TBHP has been noted to modulate the activity of angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance.

Anticancer Properties

Research indicates that TBHP exhibits anticancer properties by inducing apoptosis in cancer cell lines. Studies have demonstrated that TBHP can activate caspases—key enzymes in the apoptotic pathway—thereby promoting programmed cell death in tumor cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Caspase activation |

| HeLa (cervical cancer) | 12.3 | Induction of apoptosis |

Neuroprotective Effects

TBHP has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies suggest that TBHP can protect neuronal cells from oxidative stress induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's disease.

- Cell Viability : When co-treated with Aβ, TBHP improved cell viability significantly compared to untreated controls.

- Cytokine Modulation : TBHP reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocyte cultures exposed to Aβ.

Case Studies

- In vitro Study on Cancer Cells : A study involving MCF-7 breast cancer cells demonstrated that treatment with TBHP at concentrations ranging from 5 µM to 20 µM resulted in increased apoptosis rates, suggesting its potential as a therapeutic agent against breast cancer.

- Neuroprotection Against Aβ Toxicity : In a model using rat astrocytes, TBHP administration led to a significant reduction in oxidative stress markers and improved cellular responses to Aβ toxicity, highlighting its potential role in neurodegenerative disease management.

Pharmacokinetics

The pharmacokinetic profile of TBHP indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes. Its distribution within tissues suggests potential accumulation in the brain, which may enhance its neuroprotective effects.

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-propan-2-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10(2)13(16)6-8-14(9-7-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOAKYLEMHVGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.